molecular formula C12H7ClF2O B6374058 4-(3-Chloro-4-fluorophenyl)-2-fluorophenol CAS No. 1261897-67-9

4-(3-Chloro-4-fluorophenyl)-2-fluorophenol

Cat. No.: B6374058
CAS No.: 1261897-67-9
M. Wt: 240.63 g/mol
InChI Key: HJCIMGARALEWPS-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-fluorophenol typically involves the introduction of chlorine and fluorine atoms onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 2-fluorophenol with 3-chloro-4-fluorobenzene in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the selective introduction of halogen atoms. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-2-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the phenolic group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-2-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity for these targets. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a phenol group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and is used in different applications.

Uniqueness

4-(3-Chloro-4-fluorophenyl)-2-fluorophenol is unique due to its specific arrangement of chlorine and fluorine atoms on the phenol ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-5-7(1-3-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIMGARALEWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684341
Record name 3'-Chloro-3,4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-67-9
Record name 3'-Chloro-3,4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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